2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride involves the reaction of 4,4-dimethyloxan-2-yl with ethanamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product’s formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to act on neurotransmitter systems, particularly those involving serotonin and dopamine, leading to its psychoactive effects. The exact pathways and molecular targets are still under investigation, but it is known to influence mood, perception, and cognition.
Comparison with Similar Compounds
Similar Compounds
1-(4,4-Dimethyloxan-2-yl)methanamine;hydrochloride: This compound has a similar structure but differs in the position of the amine group.
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine;hydrochloride: This compound is also a psychoactive agent with different molecular targets and effects.
Uniqueness
2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride is unique due to its specific structure, which imparts distinct psychoactive properties. Its interaction with neurotransmitter systems sets it apart from other similar compounds, making it a valuable subject of research in various scientific fields.
Properties
IUPAC Name |
2-(4,4-dimethyloxan-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)4-6-11-8(7-9)3-5-10;/h8H,3-7,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAOIFEFORRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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